L-Proline Trimethylsilyl Ester
Description
Contextual Significance of Proline and its Derivatives in Synthetic Chemistry
L-proline and its derivatives are of paramount importance in modern synthetic chemistry, primarily due to their role as organocatalysts. nist.govresearchgate.net Unlike traditional metal-based catalysts, organocatalysts are often more environmentally benign, less sensitive to air and moisture, and can be more cost-effective. arpgweb.com L-proline, being a naturally occurring chiral amino acid, provides a readily available and inexpensive scaffold for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. uni-stuttgart.demdpi.com
The unique secondary amine structure of proline allows it to participate in two major catalytic cycles: enamine and iminium ion catalysis. This dual reactivity enables the catalysis of a wide range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, Michael additions, and Diels-Alder reactions. researchgate.nettcichemicals.com The rigid pyrrolidine (B122466) ring of proline provides a well-defined chiral environment, which is crucial for achieving high levels of stereocontrol in these reactions.
The development of proline derivatives has further expanded the scope of organocatalysis. By modifying the proline scaffold, researchers can fine-tune the catalyst's steric and electronic properties to improve reactivity, selectivity, and substrate scope. researchgate.net These derivatives have been successfully employed in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov
Historical Development of Silylated Amino Acid Esters in Chemical Synthesis and Analysis
The use of silylated reagents in organic chemistry has a long history, with trimethylsilyl (B98337) (TMS) groups being one of the most common protecting groups for various functional groups, including alcohols, amines, and carboxylic acids. The introduction of a TMS group can increase the volatility and thermal stability of a compound, making it amenable to analysis by gas chromatography (GC). scispace.com
In the context of amino acids, silylation serves a dual purpose. It protects the reactive functional groups (the amino and carboxylic acid groups) and converts the non-volatile amino acids into volatile derivatives suitable for GC and mass spectrometry (MS) analysis. This has been particularly important in the field of metabolomics for the analysis of amino acid profiles in biological samples. arpgweb.comscispace.comnist.gov
The development of silylated amino acid esters for chemical synthesis, particularly peptide synthesis, was a significant advancement. A key challenge in peptide synthesis is the formation of a peptide bond between two amino acids without unwanted side reactions. Protecting the carboxylic acid group as a trimethylsilyl ester was found to be an effective strategy. A notable development in this area was a patented procedure for the synthesis of peptides using trialkylsilyl esters of amino acids, including L-proline. This method involves the coupling of an N-blocked amino acid with the trimethylsilyl ester of the next amino acid in the peptide chain.
Scope and Research Objectives for L-Proline Trimethylsilyl Ester Studies
The research focused on this compound is multifaceted, spanning from fundamental synthetic methodology to analytical applications. A primary research objective is its utilization as a chiral building block and intermediate in the asymmetric synthesis of complex organic molecules. nih.govnih.gov The inherent chirality of the L-proline core, combined with the synthetic handles provided by the silyl (B83357) ether and ester groups, allows for the stereoselective construction of new carbon-carbon and carbon-heteroatom bonds. Studies often aim to develop novel synthetic routes to valuable compounds, such as alkaloids and other natural products, using this compound as a key starting material or intermediate. nih.gov
Another significant area of research is its application in analytical chemistry, particularly in the field of metabolomics. As a volatile derivative of L-proline, it is well-suited for gas chromatography-mass spectrometry (GC-MS) analysis. arpgweb.comscispace.comnih.gov Research objectives in this domain include the development of robust and sensitive analytical methods for the detection and quantification of L-proline in various biological matrices. This is crucial for studying metabolic pathways and for the diagnosis and monitoring of diseases.
Furthermore, studies on this compound also explore its reactivity and potential as a precursor for other novel proline derivatives and organocatalysts. By understanding the chemical transformations that this compound can undergo, researchers aim to expand the toolkit of chiral catalysts and reagents available for asymmetric synthesis. This includes investigations into its use in multicomponent reactions and its role in the formation of chiral ionic liquids. nih.govmdpi.comresearchgate.net
Compound Information Table
| Compound Name | Synonyms |
| This compound | trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
| L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester | N,O-Bis-(trimethylsilyl)proline; Proline, N,O-TMS; Proline, di-TMS |
| L-Alanine, N-(trimethylsilyl)-, trimethylsilyl ester | - |
| L-Leucine, N-(tert-butyldimethylsilyl)-, tert-but | - |
| L-Proline, 5-oxo-1-(trimethylsilyl)-, trimethylsilyl ester | Pyroglutamic acid, N,O-bis(trimethylsilyl)deriv. |
| L-Proline, 1-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-, trimethylsilyl ester, trans- | L-Hydroxyproline, (E)-, 3TMS derivative |
Chemical and Physical Properties of L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester
| Property | Value | Source |
| Molecular Formula | C11H25NO2Si2 | PubChem |
| Molecular Weight | 259.49 g/mol | PubChem |
| CAS Number | 7364-47-8 | NIST |
| IUPAC Name | trimethylsilyl 1-trimethylsilylpyrrolidine-2-carboxylate | PubChem |
GC-MS Data for L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester
| Retention Index Type | Value | Source |
| Standard non-polar | 1302, 1296.99, 1308.31 | PubChem |
| Semi-standard non-polar | 1293.8, 1302, 1305, 1304.19, 1316.04, 1315 | PubChem |
| Standard polar | 1396.61 | PubChem |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2Si |
|---|---|
Molecular Weight |
187.31 g/mol |
IUPAC Name |
trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
Isomeric SMILES |
C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1CCCN1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations Involving Silylated Proline Esters
Role as a Transient Intermediate in Chemical Transformations
L-Proline trimethylsilyl (B98337) ester often functions as a reactive, transient intermediate in organic synthesis rather than a stable starting material. worktribe.com Silyl (B83357) esters, in general, are frequently exploited as metastable intermediates that can be generated in situ. worktribe.comresearchgate.net Their reactivity can be modulated by the substituents on the silicon atom. worktribe.com The formation of the trimethylsilyl ester of L-proline activates the carboxyl group, facilitating a range of chemical transformations.
This in situ generation is particularly relevant in processes where hydrosilanes are used as reducing agents or when silylating agents are present in the reaction mixture. researchgate.net The esterification of the carboxylic acid with a trimethylsilyl group can alter the reaction pathway or enable subsequent steps that might not occur with the free acid. For instance, in boron-catalyzed aldol (B89426) reactions, the pre-conversion of carboxylic acids to their silyl ester derivatives has been shown to facilitate the reaction by acidifying the α-proton and enhancing catalyst turnover. researchgate.net Mechanistic studies have identified silyl esters as putative intermediates in catalytic cycles, such as in direct amidation reactions, where they are formed transiently from a carboxylic acid and a silane. researchgate.net
Participation in Enamine-Iminium Ion Chemistry for Aldehyde Activation
The catalytic activity of L-proline in many asymmetric transformations is rooted in its ability to form key intermediates: enamines and iminium ions. libretexts.orgnih.gov This dual catalytic mode is central to its function as a "simplest enzyme". libretexts.org The process typically begins with the reaction of the secondary amine of proline with a carbonyl compound (like a ketone or aldehyde) to form an enamine intermediate. nih.govillinois.edu This enamine is the crucial nucleophilic species that attacks an electrophile.
When the carboxylic acid group of proline is esterified with a trimethylsilyl group, the classic bifunctional nature of the catalyst is altered. libretexts.org In standard L-proline catalysis, the acidic proton of the carboxyl group plays a key role in activating the electrophile through hydrogen bonding in the transition state. libretexts.org Silylation removes this acidic proton. Consequently, the catalyst may operate through a different activation mode, relying more on the steric and electronic properties of the bulky trimethylsilyl group to control the stereochemical outcome. nih.gov
The reaction of the silylated proline ester with an aldehyde or ketone still leads to the formation of a nucleophilic enamine. libretexts.org This enamine then reacts with an electrophile, such as an aldehyde, to form a C-C bond. This step generates an iminium ion, which is subsequently hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle. libretexts.orgnih.gov The presence of the trimethylsilyl ester can influence the stability and reactivity of these enamine and iminium ion intermediates. nih.gov
Interaction with Other Reagents in Multicomponent Reactions
L-proline is a highly effective organocatalyst for multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. bohrium.comajgreenchem.com These reactions are valued for their efficiency, atom economy, and operational simplicity. bohrium.com
In the context of MCRs, L-proline trimethylsilyl ester can be considered a key intermediate that facilitates the complex bond-forming cascade. The bifunctional nature of L-proline is harnessed to promote these transformations, allowing for the rapid construction of complex molecular architectures. bohrium.com For example, L-proline catalyzes the synthesis of highly functionalized tetrahydropyridine (B1245486) derivatives from anilines, methyl acetoacetate, and aromatic aldehydes in a one-pot procedure. ajgreenchem.comajgreenchem.com It is also used to synthesize naphthopyranopyrimidines from β-naphthol, an aldehyde, and 6-amino-1,3-dimethyluracil. oiccpress.com
While these reactions are often catalyzed by L-proline itself, the transient formation of a silylated L-proline ester (if silylating agents are present) would modulate the catalyst's properties. The esterification could enhance solubility in less polar organic solvents and influence the catalyst's turnover rate and stability within the reaction environment. The fundamental mechanism, however, would still rely on the formation of enamine and iminium ion intermediates to activate the substrates and facilitate the sequential bond formations. bohrium.com
| Reaction Name/Product Class | Reactants | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Tetrahydropyridines Synthesis | Aniline, Methyl acetoacetate, Aromatic aldehydes | L-Proline | Excellent yields, Short reaction times, Green solvent (ethanol) | ajgreenchem.com |
| Naphthopyranopyrimidines Synthesis | β-Naphthol, Aldehyde, 6-Amino-1,3-dimethyluracil | L-Proline | Excellent yields, Simple work-up, Solvent-free conditions | oiccpress.com |
| Indolyl-4H-chromenes Synthesis | Indole, Salicylaldehyde (B1680747) derivatives | L-Proline | Green strategy, Use of water as a promoter solvent | bohrium.com |
Stereochemical Implications in Reactions Involving this compound Moieties
The stereochemistry of L-proline is fundamental to its ability to induce asymmetry in chemical reactions. The rigid pyrrolidine (B122466) ring creates a well-defined chiral environment that directs the approach of reactants, leading to high stereoselectivity. nih.gov In reactions involving L-proline ester derivatives, the nature of the ester group can significantly influence the stereochemical outcome. nih.gov
The trimethylsilyl ester moiety is sterically demanding. This bulkiness plays a crucial role in controlling the facial selectivity of the reaction. nih.gov In the key C-C bond-forming step of an aldol or Mannich reaction, the enamine intermediate derived from the this compound attacks the electrophile (e.g., an aldehyde). libretexts.org The steric hindrance from the trimethylsilyl group can block one face of the enamine, forcing the electrophile to approach from the less hindered face. libretexts.org This controlled trajectory within the transition state is responsible for the high enantioselectivity observed in many proline-catalyzed reactions.
Research on related L-proline esters has shown that the steric bulk of the ester group, rather than the specific absolute configuration of an auxiliary, can be the dominant factor in enhancing diastereoselectivity. nih.gov By modifying the carboxylate of proline to a bulky trimethylsilyl ester, it is possible to fine-tune the steric environment of the catalytic pocket, thereby maximizing the stereochemical induction. This principle is applied to control the formation of specific stereoisomers, which is critical in the synthesis of complex molecules like natural products and pharmaceuticals. nih.gov
| Factor | Description | Impact on Stereochemistry | Reference |
|---|---|---|---|
| Steric Bulk of Ester Group | The size of the group attached to the proline carboxylate (e.g., Trimethylsilyl). | Larger groups create a more defined chiral pocket, enhancing facial selectivity and increasing diastereoselectivity or enantioselectivity. | nih.gov |
| Enamine Geometry | The configuration (E/Z) of the enamine double bond formed between proline and the carbonyl substrate. | Dictates the orientation of substituents in the transition state, influencing which product stereoisomer is formed. | nih.gov |
| Transition State Stabilization | Non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the transition state assembly. | The silylated ester removes the possibility of hydrogen bonding from the carboxylate but introduces significant steric interactions that guide the electrophile's approach. | libretexts.org |
| Solvent and Additives | The reaction medium and presence of co-catalysts or bases. | Can influence the stability of intermediates and the aggregation state of the catalyst, thereby affecting stereochemical outcomes. | nih.gov |
Applications in Advanced Organic Synthesis and Catalysis
Precursor in the Synthesis of Chiral Organocatalysts
The L-proline core is a fundamental building block for a variety of highly effective chiral organocatalysts. By modifying the carboxylic acid and amine functionalities of proline, chemists have developed powerful catalytic systems for numerous asymmetric transformations.
Diarylprolinol silyl (B83357) ethers are a prominent class of organocatalysts, celebrated for their ability to catalyze a wide range of asymmetric reactions with high efficiency and stereoselectivity. nih.govrsc.org These catalysts are synthesized from L-proline derivatives. An efficient and scalable synthesis route begins with the N-Boc protected methyl ester of proline. orgsyn.orgorgsyn.org
The synthesis involves two main stages:
Formation of (S)-α,α-Diphenylprolinol: N-Boc-L-proline methyl ester is treated with a Grignard reagent, such as phenylmagnesium bromide, to form the corresponding diphenylprolinol. The Boc protecting group is subsequently removed. orgsyn.orgorgsyn.org
Silylation: The resulting (S)-α,α-Diphenylprolinol is then silylated to yield the final catalyst. For instance, reaction with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in the presence of a base like triethylamine (B128534) produces (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. orgsyn.org
| Step | Starting Material | Key Reagents | Product | Typical Yield |
|---|---|---|---|---|
| 1 | N-Boc-L-proline methyl ester | Phenylmagnesium bromide; Sodium hydroxide | (S)-α,α-Diphenylprolinol | 69-76% |
| 2 | (S)-α,α-Diphenylprolinol | Trimethylsilyl trifluoromethanesulfonate; Triethylamine | (S)-α,α-Diphenylprolinol trimethylsilyl ether | 77-78% |
Recent innovations in sustainable chemistry have led to the development of novel chiral solvents based on L-prolinol, the reduction product of L-proline. These are often deep eutectic solvents (DES), which are mixtures of compounds that have a significantly lower melting point than any of the individual components. rsc.orgresearchgate.net
These L-prolinol-based chiral liquids can function as both the solvent and the catalyst in asymmetric reactions. researchgate.net They are typically prepared by mixing L-prolinol with a hydrogen bond donor, such as glycolic acid (GA), or a salt, like tetrabutylammonium (B224687) bromide (TBAB), at specific molar ratios. rsc.orgresearchgate.net The resulting mixtures are homogeneous liquids at room temperature and have been successfully employed in asymmetric conjugate addition reactions. researchgate.net
| Components | Molar Ratio (Prolinol:HBD) | Physical State at RT | Application Note |
|---|---|---|---|
| L-Prolinol / Glycolic Acid (GA) | 1:1 | Homogeneous Liquid | Showed highest yields and selectivities in conjugate additions. |
| L-Prolinol / Glycolic Acid (GA) | 2:1 | Homogeneous Liquid | Effective solvent and catalyst system. |
| L-Prolinol / Tetrabutylammonium Bromide (TBAB) | 4:1 | Homogeneous Liquid | Forms a stable eutectic mixture. |
Role in Asymmetric Transformations
The utility of the L-proline scaffold is most evident in its application as a catalyst for key carbon-carbon and carbon-heteroatom bond-forming reactions. The catalytic cycle typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates from the reaction of the catalyst's secondary amine with a carbonyl substrate.
The L-proline catalyzed asymmetric aldol (B89426) reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy ketones. nih.govwikipedia.org This transformation involves the reaction of a ketone with an aldehyde. L-proline and its derivatives catalyze this reaction with high enantioselectivity. nih.govmdpi.com The catalyst's secondary amine reacts with the ketone to form an enamine intermediate, which then attacks the aldehyde. The rigid structure of the proline ring helps to control the facial selectivity of the attack, leading to a high degree of stereocontrol. nih.gov
| Ketone Donor | Aldehyde Acceptor | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetone | p-Nitrobenzaldehyde | L-Proline | 68% | 76% |
| Cyclohexanone | p-Nitrobenzaldehyde | L-Proline | 97% | 96% |
The asymmetric Michael addition, or conjugate addition, is a powerful method for C-C bond formation. Organocatalysts derived from L-proline are highly effective in promoting the addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated acceptors like nitroolefins. mdpi.comarkat-usa.org In these reactions, the proline-based catalyst activates the ketone or aldehyde donor by forming an enamine, which then adds to the Michael acceptor in a stereocontrolled manner. researchgate.netacs.org The use of diarylprolinol silyl ethers can also activate α,β-unsaturated aldehydes via iminium ion formation to react with various nucleophiles. nih.gov
| Donor | Acceptor | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Cyclohexanone | trans-β-Nitrostyrene | L-Proline / [bmim]PF6 arkat-usa.org | 98% | 95:5 (anti/syn) | 90% (anti) |
| Propanal | trans-β-Nitrostyrene | (S)-Diphenylprolinol silyl ether nih.gov | 84% | 93:7 (syn/anti) | 99% (syn) |
The direct asymmetric α-amination of carbonyl compounds is a highly atom-economical method for synthesizing chiral α-amino acids and their derivatives. researchgate.net L-proline has been shown to be an effective catalyst for the reaction between aldehydes or ketones and azodicarboxylates, which serve as the electrophilic nitrogen source. researchgate.netncl.res.in The reaction proceeds through an enamine intermediate, similar to the aldol and Michael reactions. The enamine attacks the nitrogen electrophile, leading to the formation of a new C-N bond with high enantioselectivity. This method provides a direct route to valuable chiral building blocks for pharmaceuticals and other biologically active molecules. researchgate.net
| Aldehyde | Aminating Agent | Catalyst (Loading) | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Propanal | Dibenzyl azodicarboxylate | L-Proline (10 mol%) | 95% | 97% |
| Pentanal | Di-tert-butyl azodicarboxylate | L-Proline (10 mol%) | 94% | >99% |
| Hexanal | Dibenzyl azodicarboxylate | L-Proline (10 mol%) | 92% | 96% |
Strecker Reactions for α-Aminonitrile Synthesis
The Strecker reaction, first reported in 1850, is a cornerstone multicomponent reaction for the synthesis of α-aminonitriles, which are crucial precursors to α-amino acids. mdpi.comorganic-chemistry.org While L-Proline Trimethylsilyl Ester is not directly cited as the catalyst, L-proline itself has been identified as an effective organocatalyst for the one-pot, three-component Strecker reaction. mdpi.comresearchgate.net This synthesis involves the condensation of aldehydes, amines, and a cyanide source, frequently Trimethylsilyl cyanide (TMSCN). researchgate.netnih.gov
The L-proline catalyzed protocol is noted for its operational simplicity and efficiency, providing good to excellent yields of a variety of α-aminonitriles at ambient temperatures. researchgate.net For instance, a study by Aayesha Nasreen in 2013 demonstrated that using 20 mol% of L-proline in acetonitrile (B52724) allows for the synthesis of α-aminonitriles in yields ranging from 72-95%. mdpi.comresearchgate.net The reaction accommodates a wide range of aldehydes (aliphatic, aromatic, and heteroaromatic) and amines (aliphatic, heterocyclic, and aromatic), highlighting its broad applicability. nih.gov The use of TMSCN as the cyanide source is advantageous due to its ease of handling and high solubility in organic solvents compared to other cyanide reagents. nih.gov
Table 1: L-Proline Catalyzed Strecker Reaction of Benzaldehyde, Aniline, and TMSCN
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| L-Proline (20 mol%) | Acetonitrile | Room Temperature | 95 | researchgate.net |
Hantzsch Synthesis of Polyhydroquinolines
The Hantzsch reaction is a classic multicomponent reaction used to synthesize dihydropyridines, which can be oxidized to form pyridine (B92270) derivatives. A modification of this reaction is used to produce polyhydroquinolines, a class of compounds with significant pharmaceutical interest. Research has demonstrated that L-proline is an efficient and environmentally benign catalyst for the four-component Hantzsch synthesis of polyhydroquinoline derivatives. researchgate.netresearchgate.net
This one-pot synthesis typically involves the condensation of an aldehyde, a β-dicarbonyl compound like dimedone, an active methylene (B1212753) compound, and a nitrogen source such as ammonium (B1175870) acetate. researchgate.net The use of L-proline as a catalyst offers several advantages, including high yields, mild reaction conditions, and operational simplicity, aligning with the principles of green chemistry. researchgate.netresearchgate.net While the catalytic role is attributed directly to L-proline, this application showcases the utility of the proline scaffold in facilitating complex cyclocondensation reactions. researchgate.net The enantioselective Hantzsch reaction has also been developed using chiral phosphoric acid organocatalysts, achieving good yields and excellent enantiomeric excesses for a range of aromatic aldehydes. nih.gov
Table 2: L-Proline Catalyzed Hantzsch Synthesis of a Polyhydroquinoline Derivative
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | L-Proline | Ethanol | 94 | researchgate.net |
| 4-Methylbenzaldehyde | L-Proline | Ethanol | 92 | researchgate.net |
| 4-Methoxybenzaldehyde | L-Proline | Ethanol | 95 | researchgate.net |
Utilization in Peptide Chemistry as a Protected Amino Acid Ester
In the field of peptide chemistry, this compound functions as a valuable protected amino acid derivative. The trimethylsilyl (TMS) groups serve as transient protecting agents for the amine and carboxylic acid functionalities during peptide synthesis. vulcanchem.com This protection strategy offers distinct advantages over more traditional protecting groups like Boc or Fmoc. The TMS groups are stable under a range of acidic and basic conditions but can be selectively removed, for example, with fluoride (B91410) sources like tetrabutylammonium fluoride (TBAF). vulcanchem.com
The steric bulk of the TMS groups can also be beneficial, as it helps to minimize the risk of racemization during the activation and coupling steps of peptide synthesis. vulcanchem.com A case study involving the synthesis of proline-rich, collagen-mimetic peptides demonstrated the successful incorporation of this compound. In this synthesis, the TMS groups were cleaved using TBAF, achieving a high coupling efficiency of 92% without detectable racemization. vulcanchem.com The use of in situ prepared trimethylsilyl esters has also been explored in attempts to acylate complex peptide fragments, further indicating the relevance of silyl esters in this domain. thieme-connect.de
Contributions to Stereoselective Synthesis of Quaternary Proline Analogues
Quaternary proline analogues, which feature a fully substituted α-carbon, are of significant interest in medicinal chemistry and peptide engineering because they introduce rigid conformational constraints into peptide chains. nih.govmdpi.com The synthesis of these complex structures often relies on the stereoselective alkylation of proline enolates. In this context, silyl groups, including those related to this compound, play a crucial role.
Research has shown that the stereochemical outcome of the alkylation of enolates derived from N-protected proline esters is highly dependent on the nature of the protecting groups and reaction conditions. nih.gov For example, the diastereoselectivity of alkylation reactions of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied extensively. nih.gov The bulky silyl group can direct the approach of electrophiles to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed quaternary center. nih.gov This principle of using bulky silyl protecting groups to influence diastereoselectivity is a key strategy in the synthesis of functionally and structurally diverse proline analogues. nih.govnih.gov
Analytical Characterization Methodologies and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized Proline
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of derivatized amino acids like L-proline. The conversion of proline to its trimethylsilyl (B98337) (TMS) ester derivative significantly improves its chromatographic properties, allowing for excellent separation and sensitive detection. sigmaaldrich.com This derivatization targets the active hydrogens on both the carboxyl and amino groups of the proline molecule. sigmaaldrich.com
The detection of L-Proline Trimethylsilyl Ester in biological samples is crucial for various metabolic and clinical studies. GC-MS provides the necessary sensitivity and specificity for identifying this derivative in complex matrices such as plasma, urine, and tissue extracts. rsc.orgsigmaaldrich.comnih.gov The identification is typically confirmed by comparing the retention time and the mass spectrum of the analyte with that of a known standard. The mass spectrum of L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (di-TMS proline) is characterized by specific fragment ions that serve as a fingerprint for the molecule. nih.govnist.gov
A common derivatization involves replacing the active hydrogens on both the carboxylic acid and the secondary amine groups with trimethylsilyl groups, forming N,O-Bis(trimethylsilyl)proline. nist.gov The electron ionization (EI) mass spectrum of this derivative exhibits characteristic peaks that are used for its identification.
Table 1: Characteristic Mass-to-Charge (m/z) Ratios for Di-TMS L-Proline
| m/z | Identity |
| 142 | [M-COOTMS]+ |
| 73 | [Si(CH3)3]+ |
| 216 | [M-43]+ |
| 259 | Molecular Ion [M]+ |
This data is compiled from spectral information available in public databases. nih.gov
The unique fragmentation pattern allows for selective detection even in the presence of other co-eluting compounds from the biological matrix.
To achieve reliable quantification of proline using GC-MS, a robust and reproducible derivatization protocol is essential. Silylation is a common method for preparing amino acids for GC-MS analysis. nih.govnih.gov The process involves reacting the dried sample containing proline with a silylating agent.
Common silylating reagents for the derivatization of proline include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : Often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) : This reagent adds a tert-butyldimethylsilyl (tBDMS) group. usra.edu
A typical derivatization procedure involves heating the dried sample with the silylating reagent in a suitable solvent (e.g., acetonitrile (B52724), pyridine) in a sealed vial at an elevated temperature (e.g., 60-100°C) for a specific duration (e.g., 15-60 minutes). sigmaaldrich.comnih.gov The resulting this compound is then directly injected into the GC-MS system. For quantitative analysis, a stable isotope-labeled internal standard, such as ¹³C-labeled proline, is often added to the sample prior to derivatization to correct for variations in the derivatization yield and injection volume. nih.gov
GC-MS is a valuable tool for stable isotope tracer studies, which are used to investigate metabolic pathways. researchgate.net In these experiments, organisms or cells are supplied with a substrate enriched with a stable isotope, such as ¹³C-labeled glutamine, which can be a precursor for proline biosynthesis. researchgate.net The incorporation of ¹³C into proline can be monitored by analyzing the mass spectrum of its trimethylsilyl derivative.
The mass spectrometer can distinguish between the unlabeled this compound and its ¹³C-labeled isotopologues based on their different molecular weights. By analyzing the relative abundances of these isotopologues, the rate of proline synthesis and its contribution to various metabolic fluxes can be determined. nih.gov It is crucial to correct for the natural abundance of stable isotopes to accurately calculate the isotopic enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including derivatized amino acids like this compound. mdpi.com Both ¹H and ¹³C NMR can provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the protons of the proline ring and the trimethylsilyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the structure. The protons of the trimethylsilyl group would typically appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. hmdb.ca The spectrum of this compound would show distinct signals for the carbonyl carbon, the carbons of the proline ring, and the carbons of the trimethylsilyl groups. The chemical shifts of the carbonyl carbon and the carbon attached to the nitrogen would be particularly indicative of the derivatization.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Proline Ring CH | Variable (complex multiplets) | ~60-63 |
| Proline Ring CH₂ | Variable (complex multiplets) | ~23-49 |
| Carbonyl C=O | - | ~170-175 |
| (CH₃)₃Si-O | ~0.1-0.3 | ~0-2 |
| (CH₃)₃Si-N | ~0.1-0.3 | ~0-2 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions. northwestern.edu
Advanced NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are analytical techniques used to identify functional groups in a molecule based on the absorption of infrared radiation. sid.ir The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
The derivatization of L-proline to its trimethylsilyl ester results in significant changes in the IR spectrum. The broad O-H stretching band of the carboxylic acid group (around 2500-3300 cm⁻¹) and the N-H stretching band of the secondary amine (around 3300-3500 cm⁻¹) in proline would disappear upon silylation.
Key expected vibrational bands in the FTIR spectrum of this compound include:
C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
Si-O-C Stretch: Characteristic bands in the region of 1000-1250 cm⁻¹ due to the stretching of the Si-O-C bond.
Si-C Stretch: Vibrations associated with the Si-C bonds of the trimethylsilyl groups would appear in the fingerprint region.
C-H Stretch: Absorption bands around 2850-3000 cm⁻¹ from the C-H bonds of the proline ring and the methyl groups of the TMS moiety.
By comparing the FTIR spectrum of a sample to that of a known standard of this compound, its identity can be confirmed.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules like L-Proline Trimethylsilyl (B98337) Ester. By solving the Schrödinger equation in an approximate manner, DFT can accurately determine molecular geometries, including bond lengths, bond angles, and dihedral angles, as well as electronic properties such as the distribution of electron density and the energies of molecular orbitals.
Theoretical investigations on proline and its derivatives are often carried out using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to ensure a high level of accuracy. scispace.comresearchgate.net For L-Proline Trimethylsilyl Ester, DFT calculations would be employed to obtain a detailed three-dimensional structure. The optimization process seeks the lowest energy conformation, which corresponds to the most stable arrangement of the atoms in the molecule. Frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net
The electronic structure of this compound is of particular interest. The introduction of the two trimethylsilyl (TMS) groups significantly alters the electronic landscape compared to native L-proline. The electron-donating nature of the TMS groups can influence the reactivity of both the nitrogen atom and the carbonyl group of the ester. Key electronic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Below is a table of hypothetical, yet representative, DFT-calculated geometric and electronic parameters for this compound, based on typical values for silylated amino acids and related structures.
| Parameter | Calculated Value |
|---|---|
| C-N Bond Length (Pyrrolidine Ring) | ~1.47 Å |
| C=O Bond Length (Ester) | ~1.21 Å |
| N-Si Bond Length | ~1.75 Å |
| O-Si Bond Length | ~1.65 Å |
| C-N-C Bond Angle (Pyrrolidine Ring) | ~108° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
Modeling of Reaction Mechanisms and Transition States in Catalysis
Computational modeling is an indispensable tool for elucidating the mechanisms of catalyzed reactions, including those potentially mediated by this compound. Proline and its derivatives are well-known organocatalysts, particularly in asymmetric reactions such as aldol (B89426) and Michael additions. nih.govnih.gov These reactions typically proceed through the formation of a key enamine or iminium ion intermediate. wikipedia.orgwikipedia.org
In a hypothetical scenario where this compound acts as a catalyst, computational studies would model the entire catalytic cycle. This involves identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's rate and selectivity.
For instance, in a silylated proline-catalyzed aldol reaction, the mechanism would likely involve the reaction of the silylated proline with a ketone to form an enamine intermediate. This enamine would then react with an aldehyde. DFT calculations would be used to model the transition state of this carbon-carbon bond-forming step. researchgate.net The stereochemical outcome of the reaction (i.e., which enantiomer of the product is formed) is determined by the relative energies of the different possible transition states. The transition state with the lower activation energy will be favored, leading to the predominant formation of one stereoisomer.
The bulky trimethylsilyl groups on this compound would be expected to exert significant steric influence on the transition state assembly, thereby affecting the stereoselectivity of the reaction. Computational models can precisely map these steric interactions and predict the enantiomeric excess (% ee) of the product, which can then be compared with experimental results. anu.edu.au
| Reaction Step | Key Species Modeled | Information Obtained |
|---|---|---|
| Enamine Formation | Reactants, Intermediates, Transition State | Activation energy for catalyst activation |
| C-C Bond Formation | Enamine, Aldehyde, Transition States (Re and Si face attack) | Relative energies of diastereomeric transition states, prediction of stereoselectivity |
| Catalyst Regeneration | Iminium Intermediate, Water, Products | Energetics of product release and catalyst turnover |
Conformational Analysis of Silylated Proline Derivatives
The biological and catalytic activity of proline and its derivatives is intimately linked to their conformational preferences. The five-membered pyrrolidine (B122466) ring of proline is not planar but exists in puckered conformations, typically described as "endo" and "exo" (or "down" and "up"). nih.govnih.gov Additionally, the peptide bond preceding a proline residue can exist in either a cis or trans conformation.
It is expected that the steric bulk of the N-trimethylsilyl group would significantly influence the puckering of the pyrrolidine ring. nih.gov Furthermore, the trimethylsilyl ester group, being larger than a methyl or ethyl ester, would also have an impact on the preferred orientation of the side chain. These conformational preferences are critical as they can dictate how the molecule interacts with other molecules, for example, in the active site of an enzyme or in the transition state of a catalyzed reaction.
Studies on related molecules like L-proline methyl ester have shown that a combination of spectroscopic techniques (NMR) and theoretical calculations can provide a detailed picture of the conformational equilibrium. nih.gov Similar integrated approaches would be highly valuable for characterizing the conformational behavior of this compound.
| Conformational Feature | Possible States | Expected Influence of TMS Groups |
|---|---|---|
| Pyrrolidine Ring Pucker | Endo, Exo | Steric hindrance from the N-TMS group may favor one pucker over the other. |
| Ester Group Orientation | Multiple rotamers | The bulky O-TMS group may restrict rotation around the C-C(O) bond. |
Predictive Studies on Reactivity and Selectivity
A major strength of computational chemistry is its ability to predict the reactivity and selectivity of molecules before they are synthesized or tested in the lab. For this compound, predictive studies would focus on its potential as an organocatalyst.
As discussed in the context of reaction mechanisms, DFT calculations can be used to predict the stereoselectivity of a catalyzed reaction by comparing the activation energies of competing transition states. researchgate.net A difference in activation energy of just a few kilocalories per mole can lead to a high enantiomeric excess of one product. Computational models can therefore be used to screen different silylated proline derivatives for their potential to be highly selective catalysts.
Beyond stereoselectivity, computational methods can also predict other aspects of reactivity. For example, the calculated HOMO and LUMO energies can provide a qualitative indication of how the molecule will behave as a nucleophile or an electrophile. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for chemical reactions.
For this compound, predictive studies could explore its efficacy in a range of reactions, such as aldol, Michael, and Mannich reactions. By modeling the key transition states and intermediates, it would be possible to predict not only the stereochemical outcome but also the likely reaction rates under different conditions. These predictions can provide a theoretical rationale for experimental observations and guide the optimization of reaction conditions to achieve higher yields and selectivities. nih.govanu.edu.au
| Predicted Property | Computational Approach | Significance |
|---|---|---|
| Enantioselectivity | Calculation of diastereomeric transition state energies | Predicts the enantiomeric excess (% ee) of a chiral product. |
| Reaction Rate | Calculation of the activation energy of the rate-determining step | Provides insight into the kinetics of the reaction. |
| Regioselectivity | Comparison of activation energies for reaction at different sites | Predicts which of several possible products will be formed. |
| Catalyst Efficiency | Modeling the entire catalytic cycle, including catalyst regeneration | Assesses the overall viability of the molecule as a catalyst. |
Future Research Directions and Emerging Applications
Development of Next-Generation Silylated Proline Catalysts
The foundation of L-proline's catalytic prowess lies in its secondary amine and carboxylic acid functionalities, which act as a bifunctional catalyst. nih.gov Silylation, as seen in L-Proline Trimethylsilyl (B98337) Ester, modifies the electronic and steric properties of the proline core, offering a pathway to developing next-generation catalysts with enhanced performance. Future research is geared towards rationally designing novel silylated proline derivatives to improve solubility, stability, and catalytic efficiency. researchgate.net
One promising avenue is the immobilization of silylated proline derivatives onto solid supports like silica (B1680970) or polymers. mdpi.comeurekaselect.com This heterogenization strategy aims to overcome the challenges associated with catalyst separation and recycling, which is a significant drawback in homogeneous organocatalysis. eurekaselect.com Research into novel silica-supported organocatalysts based on proline derivatives has already demonstrated the potential for creating efficient and reusable systems for asymmetric reactions. mdpi.com
Another area of exploration is the development of chiral ionic liquids (CILs) based on L-proline. mdpi.com These CILs can act as both the catalyst and the reaction medium, potentially leading to improved conversions and enantioselectivities in asymmetric synthesis. mdpi.com The design of silylated proline-based CILs could offer further advantages in terms of catalyst recovery and reuse.
| Catalyst Design Strategy | Potential Advantages | Relevant Research Area |
| Modified Silyl (B83357) Groups | Enhanced solubility, altered steric/electronic effects | Asymmetric Synthesis |
| Immobilization on Supports | Improved recyclability, suitable for flow chemistry | Heterogeneous Catalysis eurekaselect.com |
| Chiral Ionic Liquids | Dual role as catalyst and solvent, enhanced selectivity | Green Chemistry mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, offering benefits such as improved safety, consistency, and scalability. The development of robust heterogeneous catalysts is crucial for this transition, and immobilized silylated proline catalysts are prime candidates for integration into flow chemistry platforms. eurekaselect.com
The stability and reusability of polymer-immobilized proline-derived catalysts make them particularly suitable for use in packed-bed reactors for continuous synthesis. eurekaselect.com Future work will likely focus on optimizing the performance of these catalysts under flow conditions, including studies on reaction kinetics, mass transfer, and long-term catalyst stability. The ability to telescope reaction steps, as demonstrated in the synthesis of related proline derivatives, is a key advantage that can be exploited in flow synthesis. acs.org
Automated synthesis platforms, which enable high-throughput experimentation and optimization, will also benefit from the availability of well-defined, solid-supported silylated proline catalysts. These platforms can accelerate the discovery of new reactions and the optimization of existing processes by rapidly screening different catalysts, solvents, and reaction conditions.
Exploration of L-Proline Trimethylsilyl Ester in Green Chemistry Initiatives
Organocatalysis is inherently aligned with the principles of green chemistry by avoiding the use of often toxic and expensive transition metals. researchgate.net L-proline and its derivatives are considered "green catalysts" due to their natural origin and low toxicity. nih.gov The use of this compound and next-generation silylated catalysts can contribute to more sustainable chemical processes in several ways.
The development of heterogeneous and recyclable silylated proline catalysts directly addresses the green chemistry principle of waste minimization by allowing for easy separation and reuse of the catalyst. eurekaselect.commdpi.com Furthermore, the use of L-proline-based systems in environmentally benign solvents, such as ionic liquids or even water, is an active area of research. nih.gov For instance, the L-proline-[emim]BF4 system has been shown to be an efficient and recyclable medium for the synthesis of coumarins. nih.gov
Future research will focus on expanding the scope of reactions catalyzed by silylated proline derivatives in green solvents and developing catalytic systems that operate under milder conditions with high atom economy.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for the rational design of more efficient catalysts. Advanced in-situ spectroscopic techniques are powerful tools for monitoring catalytic reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.com
For reactions involving this compound, techniques such as in-situ infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, products, and key intermediates. spectroscopyonline.comnih.gov This is particularly important for identifying transient and labile species that may not be detectable through traditional offline analysis. spectroscopyonline.com
Synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) can provide detailed information on the electronic and geometric structure of the catalyst under operating conditions, helping to elucidate the active state of the catalyst. researchgate.net The application of these advanced analytical methods will be crucial for unraveling the complex mechanisms of silylated proline-catalyzed reactions and for the development of next-generation catalysts with superior performance.
| Spectroscopic Technique | Information Gained | Application in Catalysis Research |
| In-situ IR/Raman | Real-time concentration of species, identification of functional groups | Reaction kinetics, intermediate detection spectroscopyonline.com |
| In-situ NMR | Structural elucidation of intermediates, mechanistic studies | Mechanistic pathway determination nih.gov |
| In-situ XAS | Electronic and geometric structure of the catalyst | Characterization of the active catalytic site researchgate.net |
Synergistic Approaches Combining Computational and Experimental Methodologies
The combination of computational modeling and experimental work provides a powerful synergistic approach for catalyst development. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, predict the stereoselectivities of different catalyst designs, and understand the factors that govern catalyst performance. nih.govresearchgate.net
For instance, computational studies on proline-catalyzed aldol (B89426) reactions have provided valuable insights into the transition state geometries and the origins of stereoselectivity. nih.govresearchgate.net This knowledge can be used to rationally design new silylated proline catalysts with improved enantioselectivity.
Future research will increasingly rely on this integrated approach. Computational screening can be used to identify promising catalyst candidates from a large virtual library, which can then be synthesized and tested experimentally. acs.org This iterative cycle of prediction, synthesis, and testing can significantly accelerate the discovery and optimization of novel catalysts based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-Proline Trimethylsilyl Ester, and how do reagent choices impact yield and purity?
- Methodological Answer : this compound is typically synthesized via silylation of L-proline using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or triethylamine). Critical considerations include:
- Reagent stoichiometry : Excess TMSCl ensures complete esterification but may require careful quenching to avoid side reactions.
- Solvent selection : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) prevent hydrolysis of the silyl group.
- Workup protocols : Neutralization of residual acid and filtration through silica gel improve purity .
- Data Table :
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| TMSCl + Pyridine | 78–85 | ≥95% |
| TMSCl + Et₃N | 82–88 | ≥97% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the trimethylsilyl (TMS) group at δ ~0.1 ppm (¹H) and ~0–5 ppm (¹³C), and proline backbone protons (δ 1.5–4.5 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₃NO₂Si₂).
- FT-IR : Absorbance at ~1250 cm⁻¹ (Si-CH₃) and ~1700 cm⁻¹ (ester C=O) .
Q. How do hydrophobic properties (e.g., logP) influence solvent selection in reactions involving this compound?
- Methodological Answer : The high logP (~0.6–1.0) indicates hydrophobicity, favoring organic solvents (e.g., toluene, hexane) for solubility. Aqueous workup steps require phase separation to recover the product .
Advanced Research Questions
Q. What mechanistic contradictions arise in the reactivity of this compound with high-valent transition metals (e.g., Nb, Ru)?
- Methodological Answer :
- Case Study : Reaction with NbF₅ produces carboxylato complexes via ester cleavage, whereas RuCl₃ forms stable coordination compounds without cleavage. Contradictions arise from metal electronegativity and ligand stabilization effects.
- Experimental Design : Use ¹⁹F NMR and X-ray crystallography to track intermediates. Control moisture rigorously to distinguish hydrolysis artifacts from metal-mediated pathways .
- Data Table :
| Metal Halide | Product Type | Cleavage Observed? |
|---|---|---|
| NbF₅ | Carboxylato | Yes |
| RuCl₃ | Coordination | No |
Q. How does stereochemical configuration affect enantioselective synthesis using this compound as a chiral auxiliary?
- Methodological Answer : The (S)-proline configuration directs asymmetric induction in aldol or Mannich reactions. Advanced studies should:
- Compare diastereomeric excess (de) using chiral HPLC.
- Optimize reaction temperature (–20°C to 25°C) to minimize racemization.
- Reference NIST-standardized derivatives (e.g., L-5-Oxoproline 2TMS) for calibration .
Q. What statistical frameworks are recommended for resolving discrepancies in reported reaction yields across studies?
- Methodological Answer : Apply multivariate regression to account for variables like solvent purity, catalyst aging, and moisture levels. Use Bayesian meta-analysis to weight data from high-purity sources (e.g., NIST-validated syntheses) over less rigorous reports .
Ethical and Replicability Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
